molecular formula C2H6O5S B1258412 1-hydroxy-Ethanesulfonic acid

1-hydroxy-Ethanesulfonic acid

Cat. No.: B1258412
M. Wt: 142.13 g/mol
InChI Key: QTHWOQNVOSMSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-Ethanesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C2H6O5S and its molecular weight is 142.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C2H6O5S

Molecular Weight

142.13 g/mol

IUPAC Name

acetaldehyde;sulfuric acid

InChI

InChI=1S/C2H4O.H2O4S/c1-2-3;1-5(2,3)4/h2H,1H3;(H2,1,2,3,4)

InChI Key

QTHWOQNVOSMSQO-UHFFFAOYSA-N

Canonical SMILES

CC=O.OS(=O)(=O)O

Synonyms

acetaldehyde hydroxysulfonate
acetaldehyde hydroxysulfonic acid

Origin of Product

United States

Environmental Chemistry and Biogeochemical Cycling of 2 Hydroxyethanesulfonic Acid

Chromatographic Techniques

Various chromatographic methods are employed for the analysis of 1-hydroxy-ethanesulfonic acid and related compounds. High-performance liquid chromatography (HPLC) is a common technique for its separation and quantification. fishersci.comnrel.gov Ion chromatography with conductivity detection is also a suitable method for analyzing this and other sulfonic acids. umaryland.edu For volatile derivatives, gas chromatography-mass spectrometry (GC-MS) can be used, often after a derivatization step like methylation to increase volatility. hopaxfc.com

Spectroscopic Methods

Spectroscopic techniques are crucial for the structural elucidation of this compound. Infrared (IR) spectroscopy can identify the characteristic absorption bands of the hydroxyl and sulfonic acid functional groups. wikipedia.org Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule. atamanchemicals.comuminho.pt

Biological Roles and Biochemical Pathways

Role in Biological Buffer Systems and pH Regulation

There is no scientific evidence to suggest that 1-hydroxy-ethanesulfonic acid itself plays a role as a biological buffer or is used in the formulation of common biological buffer systems such as HEPES, MES, or PIPES.

It is important to note a point of common confusion. The widely used biological buffers HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), MES (2-(N-morpholino)ethanesulfonic acid), and PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) are structurally related to 2-hydroxyethanesulfonic acid (also known as isethionic acid), which is an isomer of this compound. wikipedia.orgchemicalbook.comresearchgate.net These "Good's buffers" are zwitterionic and are effective at maintaining physiological pH, but they are not derived from this compound. wikipedia.orgchemicalbook.com The biological relevance and buffering capacity are associated with the 2-hydroxy isomer and its derivatives, not the 1-hydroxy isomer discussed in this article.

Advanced Industrial and Specialized Applications of 2 Hydroxyethanesulfonic Acid Research

Chemical Synthesis Intermediates for Specialty Chemicals

2-Hydroxyethanesulfonic acid, also known as isethionic acid, is a versatile bifunctional molecule containing both a hydroxyl and a sulfonic acid group. This unique structure makes it a valuable intermediate in the synthesis of a wide array of specialty chemicals. Its primary role as a precursor is in the production of taurine (B1682933) and vinylsulfonic acid. ataman-chemicals.comwikipedia.org

The industrial synthesis of taurine, an amino acid with various physiological roles, often utilizes isethionic acid as a key starting material. ataman-chemicals.comwikipedia.org Additionally, the dehydration of isethionic acid yields vinylsulfonic acid, an important monomer used in the production of various polymers. ataman-chemicals.comwikipedia.org

Isethionic acid also serves as a reactant in the synthesis of more complex molecules. For instance, it is used to produce 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, which are investigated as inhibitors of carbonic anhydrases. atamanchemicals.comchemicalbook.com The reactivity of both the hydroxyl and sulfonic acid groups allows for a range of chemical transformations, leading to the creation of diverse specialty chemicals for various industries. It is also a precursor in the synthesis of biological buffers like HEPES, MES, and PIPES. atamanchemicals.com

The synthesis of isethionic acid itself has evolved from the original method of reacting sulfur trioxide with ethanol. wikipedia.org Modern industrial processes often involve the hydrolysis of carbyl sulfate, which is obtained from the sulfonation of ethylene (B1197577). ataman-chemicals.comwikipedia.org Another common route is the reaction of ethylene oxide with aqueous sodium bisulfite, which directly produces the sodium salt, sodium isethionate. wikipedia.org

Catalytic Applications in Organic Synthesis and Polymer Chemistry

Isethionic acid's acidic nature allows it to function as a catalyst in various organic reactions. It is particularly noted for its use as an acid catalyst in condensation reactions, such as the reaction of aniline (B41778) with formaldehyde (B43269) to produce diaminodiphenylmethanes. atamanchemicals.comgoogle.com Its application as a catalyst extends to esterification processes, particularly in oleochemicals, due to its low volatility at high temperatures and under vacuum conditions. atamanchemicals.comatamanchemicals.com This property makes it a suitable catalyst for the production of isethionate esters. atamanchemicals.com

In polymer chemistry, isethionic acid is employed in the acid-catalyzed crosslinking of melamine (B1676169) resins. atamanchemicals.comatamanchemicals.com This process is crucial for developing the desired properties in the final polymer product. Furthermore, research has explored the use of isethionic acid in the creation of novel catalysts. For example, a carbonaceous sulfonic acid catalyst (C-SO3H) was prepared through the hydrothermal carbonization of 2-furaldehyde and 2-hydroxyethanesulfonic acid. This solid acid catalyst has shown efficiency in promoting multi-component condensation reactions to synthesize pyrazoloisoquinoline and pyrazolopyridine derivatives. thieme-connect.com The catalyst was also found to be recoverable and reusable with only a slight loss of activity. thieme-connect.com

Recent studies have also investigated the catalytic activity of isethionic acid in the hydrolysis of cellulose (B213188) and lignocellulosic biomass, such as corn stover. researchgate.net Research has shown that isethionic acid can lower the activation energy for polysaccharide depolymerization, potentially due to hydrogen bonding interactions between its hydroxyl group and the hydroxyl groups in the biomass. researchgate.net

Research in Surfactant and Detergent Chemistry

2-Hydroxyethanesulfonic acid is a cornerstone in the research and development of mild anionic surfactants. The primary focus of this research lies in the synthesis and mechanistic understanding of its derivatives, rather than the consumer-facing properties of the final products.

The most prominent application of isethionic acid in this field is in the synthesis of isethionates, which are fatty acid esters of isethionic acid. ataman-chemicals.comatamanchemicals.com A common example is sodium cocoyl isethionate, synthesized from coconut acid and sodium isethionate. researchgate.net Research in this area investigates the optimization of reaction conditions, such as molar ratios of reactants, temperature, and reaction time, often employing catalysts like isethionic acid itself. researchgate.net

Mechanistic studies focus on the esterification reaction between the hydroxyl group of isethionic acid and the carboxyl group of fatty acids. The resulting isethionates, such as sodium lauroyl isethionate, are valued for their surface-active properties. ataman-chemicals.com The synthesis process can be tailored to produce surfactants with specific characteristics. For example, a process involving the reaction of isethionic acid with lauric acid followed by neutralization with triethanolamine (B1662121) can produce the triethanolamine salt of lauroyl isethionic acid, a useful surfactant. google.com

The synthesis of these surfactants often starts with the sodium salt of isethionic acid, sodium isethionate, which is produced by the reaction of ethylene oxide with sodium bisulfite. atamankimya.comatamanchemicals.com The subsequent esterification with fatty acids yields the desired acyl isethionates. wikipedia.org Research also explores the synthesis of other surfactant types, such as sodium nonyl phenol (B47542) polyethyleneoxy ether sulfonate, using sodium isethionate as a starting material. researchgate.net

Development of Research Reagents and Laboratory Buffering Agents

The unique chemical properties of 2-hydroxyethanesulfonic acid and its salts make them valuable reagents in various laboratory and research settings. Its sodium salt, sodium 2-hydroxyethanesulfonate, is widely used as a buffering agent in biochemical and biotechnological research. chemimpex.commyskinrecipes.com It helps maintain a stable pH in cell culture media, which is critical for optimal cell growth and function. chemimpex.comsolubilityofthings.com

The zwitterionic nature of some of its derivatives at certain pH ranges contributes to their effectiveness as biological buffers. solubilityofthings.com The ability to maintain physiological pH ranges is a key reason for its use in experiments that need to mimic in vivo conditions. solubilityofthings.com Furthermore, its low toxicity allows for its use at higher concentrations compared to some traditional buffers without causing cellular damage. solubilityofthings.com

Beyond its buffering capacity, 2-hydroxyethanesulfonic acid and its salts are used as reagents in analytical chemistry. chemimpex.com They can be employed in various analytical techniques to aid in the detection and quantification of different substances. chemimpex.com For instance, the sodium salt is available as a synthesis-grade reagent for various chemical preparations in the lab. merckmillipore.commerckmillipore.com

Role in Pharmaceutical Synthesis

In the realm of pharmaceutical synthesis, 2-hydroxyethanesulfonic acid primarily serves as a versatile intermediate and a counter-ion, rather than being an active pharmaceutical ingredient (API) itself. Its bifunctional nature allows it to be a building block in the synthesis of more complex pharmaceutical compounds. atamanchemicals.com

One of its key roles is as a reactant in the synthesis of specific enzyme inhibitors. For example, it is a starting material for creating 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, which have been investigated as inhibitors of various carbonic anhydrase isoenzymes. atamanchemicals.comchemicalbook.com

Furthermore, isethionic acid is utilized as a counter-ion in certain pharmaceutical formulations. This involves pairing it with an active drug substance to form a salt, which can improve the drug's solubility, stability, or other physicochemical properties. It has been used as a counter-ion for antimicrobials like hexamidine (B1206778) and pentamidine. atamanchemicals.com The sodium salt of isethionic acid, sodium isethionate, is also described as an important intermediate in the synthesis of pharmaceuticals. atamankimya.comatamanchemicals.com

Contribution to Materials Science Research

The application of 2-hydroxyethanesulfonic acid in materials science is an emerging area of research, with a focus on its use in the synthesis and modification of polymers and other materials. Its ability to act as a monomer and a catalyst makes it a valuable tool for materials scientists.

One notable application is in the preparation of specialized catalysts. A carbonaceous sulfonic acid solid catalyst has been synthesized using 2-hydroxyethanesulfonic acid and 2-furaldehyde through a hydrothermal carbonization process. thieme-connect.com This material has demonstrated catalytic activity in organic synthesis. thieme-connect.com Research into carbon-based solid acids has shown that using isethionic acid as a raw material can produce catalysts with activity comparable to sulfuric acid for esterification reactions. mdpi.com

In the field of polymers, isethionic acid and its derivatives are used in the production of polymerizable surfactants and stabilizers. These are particularly useful in the manufacturing of polymers like polyvinylidene chloride (PVDC) copolymers, which are used in applications such as packaging films. google.com The synthesis of sulfo-acrylic esters, which act as stabilizers, can be achieved using isethionic acid. google.com

Furthermore, research has explored the incorporation of isethionic acid into polyurethane materials. Studies have investigated the synthesis of polyurethane films and foams incorporating isethionic acid to modify their properties, such as water uptake. pitt.edu It is also used as a stabilizer in polymer processing to protect against hydrolytic and thermal degradation by neutralizing acids and scavenging moisture. atamanchemicals.com Additionally, the addition of 2-hydroxyethyl sulfonate to electroplating baths has been shown to improve the quality of metal coatings. wikipedia.org

Q & A

Q. How can interdisciplinary approaches (e.g., materials science or enzymology) expand the applications of this compound?

  • Methodology : Collaborate to test its use as a dopant in polymer electrolytes (e.g., conductivity measurements via impedance spectroscopy) or as a cofactor in enzymatic sulfotransferase assays. Publish cross-disciplinary findings in journals requiring rigorous methodological transparency and data sharing .

Notes on Methodology and Data Presentation

  • Data Tables : Include raw data (e.g., HPLC retention times, NMR shifts) in appendices, with processed data (normalized intensities, statistical summaries) in the main text .
  • Critical Analysis : Discuss limitations (e.g., detector sensitivity, sample degradation) and propose follow-up experiments (e.g., higher-resolution MS/MS) .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity, as outlined in ethical review frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.